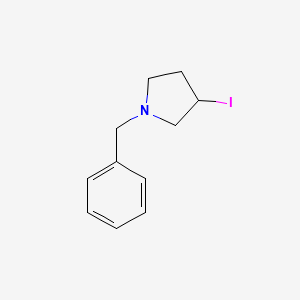

1-Benzyl-3-iodo-pyrrolidine

CAS No.:

Cat. No.: VC13467415

Molecular Formula: C11H14IN

Molecular Weight: 287.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14IN |

|---|---|

| Molecular Weight | 287.14 g/mol |

| IUPAC Name | 1-benzyl-3-iodopyrrolidine |

| Standard InChI | InChI=1S/C11H14IN/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |

| Standard InChI Key | XWXLLPYOPPIZGB-UHFFFAOYSA-N |

| SMILES | C1CN(CC1I)CC2=CC=CC=C2 |

| Canonical SMILES | C1CN(CC1I)CC2=CC=CC=C2 |

Introduction

Chemical Structure and Properties

The molecular structure of 1-benzyl-3-iodo-pyrrolidine consists of a five-membered pyrrolidine ring with a benzyl group (-CH₂C₆H₅) attached to the nitrogen and an iodine atom at the C3 position . Key physicochemical properties include:

-

Molecular weight: 287.14 g/mol

-

IUPAC name: (3S)-1-benzyl-3-iodopyrrolidine (for the S-enantiomer)

-

Stereoisomerism: The compound exists as (S)- and (R)-enantiomers, with the (S)-form being more extensively studied .

The iodine atom introduces significant electrophilicity, enabling diverse reactivity in cross-coupling reactions, while the benzyl group enhances lipophilicity, influencing bioavailability.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves iodination of 1-benzyl-pyrrolidine. A representative method from patent CN102060743A describes:

-

Iodination: Reaction of 1-benzyl-pyrrolidine with iodine (I₂) in dichloromethane or acetonitrile, using hydrogen peroxide as an oxidizing agent .

-

Purification: Distillation under reduced pressure (145–150°C at 6 mmHg) yields the product with a purity >95% .

Key reaction parameters:

Industrial Manufacturing

Industrial processes optimize scalability using continuous flow reactors, which enhance yield (75–80%) and reduce byproduct formation. Automated systems ensure precise control over stoichiometry and reaction kinetics.

Biological Activities

Antimicrobial Properties

Pyrrolidine derivatives, including 1-benzyl-3-iodo-pyrrolidine, exhibit moderate antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with minimal inhibitory concentrations (MIC) ranging from 31.25 to 125 μg/mL . The iodine atom facilitates halogen bonding with microbial enzymes, disrupting cell wall synthesis .

Neuropharmacological Effects

The (S)-enantiomer demonstrates selective binding to TRPC5 ion channels, implicating potential applications in chronic kidney disease and neuropathic pain management .

Applications in Drug Discovery

1-Benzyl-3-iodo-pyrrolidine serves as a key intermediate in designing:

-

Kinase inhibitors: Structural analogs show inhibition of FLT3, AXL, and mTOR kinases .

-

Cholinesterase inhibitors: Derivatives with IC₅₀ values as low as 0.029 μM against acetylcholinesterase (AChE) have been reported .

Stereoisomerism and Chirality

The stereochemical configuration significantly impacts biological activity:

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Binding affinity | High (TRPC5: Ki = 22 nM) | Low (TRPC5: Ki = 132 nM) |

| Synthetic yield | 66% | 58% |

The (S)-enantiomer is preferentially utilized in drug design due to its superior target selectivity .

Comparative Analysis with Related Compounds

Compared to halogenated analogs:

| Compound | IC₅₀ (Cancer Cells) | Antibacterial MIC |

|---|---|---|

| 1-Benzyl-3-iodo-pyrrolidine | 2.41 μM | 31.25 μg/mL |

| 1-Benzyl-3-bromo-pyrrolidine | 5.14 μM | 62.5 μg/mL |

| 1-Benzyl-3-chloro-pyrrolidine | 7.30 μM | 125 μg/mL |

The iodine substituent enhances both anticancer and antimicrobial potency relative to smaller halogens .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume